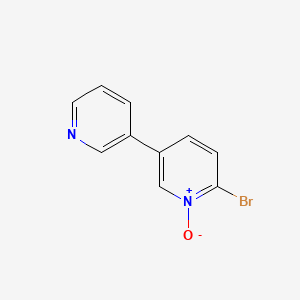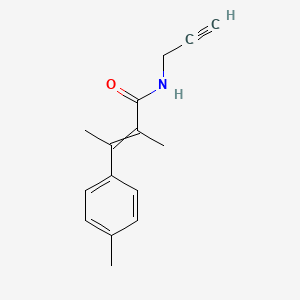
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide is a synthetic organic compound Its structure includes a but-2-enamide backbone with various substituents, including a methyl group, a 4-methylphenyl group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the but-2-enamide backbone: This can be achieved through the reaction of an appropriate alkene with an amide.
Introduction of the 4-methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.
Addition of the prop-2-yn-1-yl group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(4-methylphenyl)but-2-enamide: Lacks the prop-2-yn-1-yl group.
3-(4-Methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide: Lacks the 2-methyl group.
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)butanamide: Has a butanamide backbone instead of but-2-enamide.
Uniqueness
The uniqueness of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide lies in its specific combination of substituents, which can confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
60548-41-6 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C15H17NO/c1-5-10-16-15(17)13(4)12(3)14-8-6-11(2)7-9-14/h1,6-9H,10H2,2-4H3,(H,16,17) |
InChI Key |
AJCDAZJNFUARBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C)C(=O)NCC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
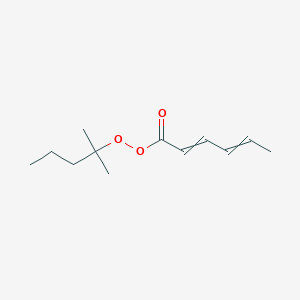
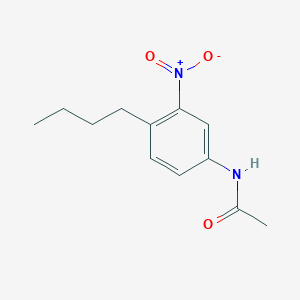

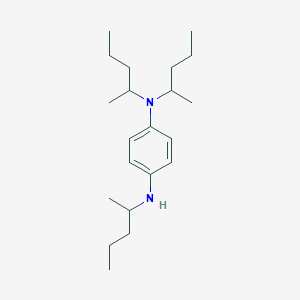
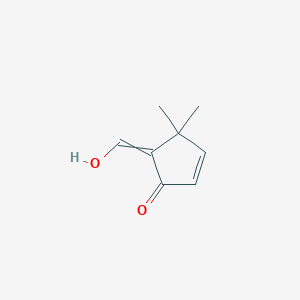
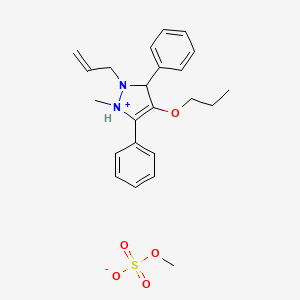

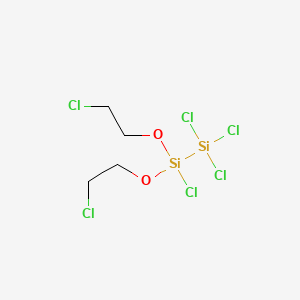
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
